4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol is an organic compound with the molecular formula C14H12BrNOS and a molecular weight of 322.22 g/mol . This compound is characterized by the presence of a bromine atom, a phenol group, and an imine linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol typically involves the condensation reaction between 4-bromosalicylaldehyde and 4-(methylthio)aniline in the presence of ethanol as a solvent . The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
4-Bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the imine linkage can participate in nucleophilic addition reactions. These interactions can lead to the modulation of enzyme activities and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
4-Bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol can be compared with similar compounds such as:
4-Bromo-2-[(phenylimino)methyl]phenol: This compound has a similar structure but lacks the methylthio group, which can affect its reactivity and biological activity.
2-Bromo-4-methylphenol: This compound has a bromine atom and a methyl group on the phenol ring, but it does not have the imine linkage, making it less versatile in certain chemical reactions.
Properties
IUPAC Name |
4-bromo-2-[(4-methylsulfanylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKRLUBJVCEMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.